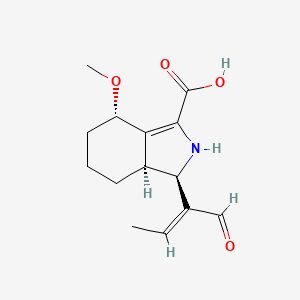![molecular formula C26H25FN4O2 B10756869 3-Fluoro-5-morpholin-4-YL-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-YL]benzamide](/img/structure/B10756869.png)
3-Fluoro-5-morpholin-4-YL-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide is a complex organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the indole and pyridine moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
3-Fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is the mitogen-activated protein kinase 14, which plays a role in various cellular processes, including inflammation and cell proliferation . The compound’s binding to this target can modulate its activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide include other phenylmorpholines and indole derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. Some examples include:
Properties
Molecular Formula |
C26H25FN4O2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide |
InChI |
InChI=1S/C26H25FN4O2/c27-21-13-20(14-23(15-21)31-9-11-33-12-10-31)26(32)30-22-3-4-25-24(16-22)19(17-29-25)2-1-18-5-7-28-8-6-18/h3-8,13-17,29H,1-2,9-12H2,(H,30,32) |
InChI Key |
HIUFYIOMUILESI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(=O)NC3=CC4=C(C=C3)NC=C4CCC5=CC=NC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-trimethyl-2-[(1E,3E)-3-methylpenta-1,3-dien-1-yl]cyclohexene](/img/structure/B10756800.png)
![(4E)-N-(4-fluorophenyl)-4-[(phenylcarbonyl)imino]-4H-pyrazole-3-carboxamide](/img/structure/B10756801.png)


![4-((6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)phenol](/img/structure/B10756808.png)
![4-[(6-Chloropyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B10756816.png)
![4-(5,11-Dioxo-5H-indeno[1,2-C]isoquinolin-6(11H)-YL)butanoate](/img/structure/B10756821.png)
![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-4-fluoro-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-YL)-phenylcarbamoyl]-methyl}-pyrrolidin-3-YL)-amide](/img/structure/B10756823.png)
![2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide](/img/structure/B10756834.png)
![N-({6-[(4-Cyanobenzyl)oxy]naphthalen-2-YL}sulfonyl)-D-glutamic acid](/img/structure/B10756847.png)
![(1R)-2-amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B10756855.png)
![4-[(7r,7as)-7-Hydroxy-1,3-Dioxotetrahydro-1h-Pyrrolo[1,2-C]imidazol-2(3h)-Yl]-1-Naphthonitrile](/img/structure/B10756871.png)
![2,6-dimethyl-4-[(E)-2-phenylethenyl]phenol](/img/structure/B10756886.png)

